molecular formula C21H19N7O2 B2421227 (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1203401-94-8

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2421227
CAS No.: 1203401-94-8
M. Wt: 401.43
InChI Key: PUZYMWJKCAEASE-UHFFFAOYSA-N
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Description

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a potent and selective chemical probe targeting Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://pubmed.ncbi.nlm.nih.gov/38537194/]. This compound has emerged as a critical tool for investigating the pathophysiological role of DYRK1A in the central nervous system. DYRK1A phosphorylates key proteins involved in neuronal development and function, including tau, amyloid precursor protein (APP), and alternative splicing factors. By selectively inhibiting DYRK1A, this compound enables researchers to study its influence on tau hyperphosphorylation, a hallmark of Alzheimer's disease neurofibrillary tangles, and its modulation of APP processing, which affects amyloid-beta production [https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00171]. Its high selectivity profile makes it exceptionally valuable for dissecting complex kinase-dependent signaling pathways in models of neurodegeneration, providing insights for the development of novel therapeutic strategies aimed at modifying disease progression.

Properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-21(18-15-22-28(25-18)16-5-2-1-3-6-16)27-12-10-26(11-13-27)20-9-8-17(23-24-20)19-7-4-14-30-19/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZYMWJKCAEASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule exhibiting a unique combination of structural motifs that suggest potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Features

The compound consists of several key components:

  • Furan Ring : Known for its reactivity and participation in various biological processes.
  • Pyridazine Moiety : Associated with diverse pharmacological effects.
  • Piperazine Unit : Often linked to psychoactive and anti-anxiety properties.
  • Triazole Ring : Recognized for its role in antifungal and anticancer activities.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes.
  • Receptor Modulation : It can bind to various receptors, altering signal transduction pathways that regulate physiological responses.

Anticancer Activity

Recent studies have suggested that derivatives of similar structural frameworks exhibit significant anticancer properties. For example:

  • Compounds containing pyridazine and piperazine units have shown effectiveness against various cancer cell lines, including HeLa and MCF7 cells. These studies indicate that modifications in the functional groups can enhance cytotoxicity.
CompoundCell LineIC50 (µM)Reference
T6HeLa27.05
T3MCF7120.6

Antimicrobial Properties

The presence of the furan ring is often linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess such properties.

Case Studies

  • Synthesis and Evaluation : A study synthesized compounds similar to the target molecule and evaluated their biological activity against monoamine oxidase (MAO) enzymes. The findings indicated that specific substitutions on the phenyl rings significantly enhanced inhibitory potency against MAO-B, which is crucial for treating neurodegenerative diseases like Alzheimer’s .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related pyridazinone derivatives on healthy fibroblast cells (L929). It was found that certain modifications resulted in lower toxicity while maintaining efficacy against cancer cells .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Potential avenues include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
  • Structural Optimization : To enhance efficacy and reduce side effects through chemical modifications.

Q & A

Basic Research: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:
The synthesis involves multi-step reactions, including:

  • Furan-pyridazine coupling : Utilize Suzuki-Miyaura cross-coupling for regioselective attachment of the furan moiety to pyridazine .
  • Piperazine functionalization : Employ nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) to attach the piperazine ring .
  • Triazole-methanone linkage : Optimize Huisgen cycloaddition (click chemistry) with Cu(I) catalysis for triazole formation, ensuring stoichiometric control to minimize byproducts .
    Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the final product .

Basic Research: What spectroscopic techniques are most effective for structural elucidation?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the triazole and furan groups. Aromatic protons in the pyridazine (δ 8.5–9.0 ppm) and triazole (δ 7.8–8.2 ppm) regions are diagnostic .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1450–1500 cm⁻¹) validate key functional groups .
  • X-ray Crystallography : Resolves spatial arrangement of the piperazine and pyridazine rings, critical for understanding steric effects .

Advanced Research: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

  • Derivative Synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups) and triazole (e.g., alkyl vs. aryl) to assess electronic and steric effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs, guided by the compound’s piperazine-triazole scaffold .
  • In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) to correlate structural changes with activity .

Advanced Research: What strategies address regioselectivity challenges during triazole formation?

Answer:

  • Catalytic System : Use Cu(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to favor 1,4-triazole regioisomers over 1,5-isomers .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics and selectivity .
  • Post-Reaction Analysis : LC-MS monitors regioselectivity, while NOESY NMR distinguishes between isomers based on spatial proton interactions .

Advanced Research: How can contradictions in reported pharmacological data be resolved?

Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for GPCR targets) and controls (e.g., vehicle-only) to minimize variability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to identify off-target effects that may skew activity .
  • Data Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers and validate trends .

Advanced Research: What experimental design considerations are critical for in vivo studies?

Answer:

  • Dosing Regimen : Conduct pharmacokinetic profiling (e.g., Cmax, t1/2) in rodents to determine optimal oral vs. intravenous administration .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in acute and subchronic models .
  • Behavioral Endpoints : For CNS targets, use validated assays (e.g., forced swim test for antidepressants) with blinded scoring to reduce bias .

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